2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O4. This compound is known for its unique chemical structure, which includes multiple functional groups such as chlorobenzoyl, amino, acetyl, and carbohydrazonoyl groups. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with an amino acid derivative to form an intermediate. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl group. Finally, the phenyl 4-chlorobenzoate moiety is introduced through esterification .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-5-((4-chlorobenzoyl)oxy)phenyl 4-chlorobenzoate: This compound has a similar structure but includes additional chlorobenzoyl groups.
2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Another similar compound with a different chlorobenzoyl substitution pattern.
Uniqueness
2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
Properties
CAS No. |
767339-43-5 |
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Molecular Formula |
C23H17Cl2N3O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O4/c24-17-11-9-15(10-12-17)23(31)32-20-8-4-1-5-16(20)13-27-28-21(29)14-26-22(30)18-6-2-3-7-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
YLHMZOANXRJEEJ-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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